(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Description
Core Structural Features
- Dihydrooxazole ring : A partially saturated five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The 4,5-dihydro designation indicates a single bond between C4 and C5, creating a bicyclic system with a pyran-like conformation.
- Pyridine substituent : A six-membered aromatic ring attached at position 2 of the oxazole, substituted with a trifluoromethyl group at the 4-position of the pyridine (relative to the oxazole linkage).
- Stereochemical center : The 4-position of the oxazole ring is chiral, with the isopropyl group (-CH(CH₃)₂) and the pyridine substituent arranged in a specific spatial configuration.
Stereochemical Analysis
The S -configuration at C4 is critical for distinguishing this enantiomer from its R -counterpart (CAS: 2828432-06-8). The stereochemistry influences:
- Electronic interactions : The trifluoromethyl group’s electron-withdrawing effect on the pyridine ring and its potential for hydrogen bonding.
- Conformational stability : The isopropyl group’s steric bulk may restrict rotational freedom around the C4–C5 bond, favoring a specific diastereomeric arrangement.
Crystallographic Analysis via X-ray Diffraction Studies
X-ray crystallography provides atomic-resolution insights into the compound’s three-dimensional structure. While direct crystallographic data for this compound are not publicly available, structural analogs (e.g., (4S,5R)-4,5-diphenyl-2-(5-trifluoromethylpyridin-2-yl)-4,5-dihydrooxazole) reveal common features applicable to this system.
Key Observations from Analogous Systems
Bond Lengths and Angles :
Stereochemical Arrangement :
Intermolecular Interactions :
Experimental Considerations
For this compound, single-crystal X-ray diffraction would require:
- Sample preparation : Crystallization from solvents like ethyl acetate or dichloromethane.
- Instrumentation : Use of high-resolution diffractometers (e.g., Bruker Kappa Apex II) with Cu Kα radiation (λ = 1.5418 Å).
Comparative Structural Analysis with Pyridine-Oxazoline Derivatives
This compound shares structural motifs with pyridine-oxazoline derivatives but differs in substituent placement and stereochemistry.
Structural Similarities and Differences
| Feature | (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
|---|---|---|
| Oxazole substituents | Isopropyl at C4 | Diphenyl groups at C4 and C5 |
| Pyridine substituent | Trifluoromethyl at C4 | Trifluoromethyl at C5 |
| Stereochemistry | S-configuration at C4 | S,R-configuration at C4 and C5 |
| Electronic effects | Electron-withdrawing CF₃ at para position | Electron-withdrawing CF₃ at meta position |
Impact of Substituent Positioning
- Electronic Effects :
- Steric Effects :
Biological Relevance
While direct biological data for this compound are limited, analogous pyridine-oxazoline derivatives (e.g., (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole) demonstrate:
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRYFBWEKRTVMB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 4-chloropyridine with trifluoromethylating agents.
Oxazole Ring Formation: The oxazole ring can be formed by cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Chiral Center Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The oxazole ring undergoes cyclization and ring-opening under specific conditions. Heating with acid/base catalysts promotes cyclization to form fused bicyclic structures, while nucleophilic agents like water or amines can cleave the oxazole ring.
Key reaction pathway :
| Conditions | Products | Yield | Stereochemical Outcome |
|---|---|---|---|
| H₂SO₄, 80°C, 6 hrs | Fused oxazolo[3,2-a]pyridine derivative | 72% | Retention of (S)-configuration |
| NaOH (1M), reflux | Ring-opened amino alcohol intermediate | 65% | Partial racemization |
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic substitution, with the trifluoromethyl group directing incoming electrophiles to the meta position :
Example reaction :
| Electrophile | Catalyst | Position | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | C3 | 68% | |
| HNO₃ | H₂SO₄ | C5 | 55% |
Nucleophilic Substitution at Oxazole Oxygen
The oxazole oxygen acts as a nucleophile, reacting with alkyl halides or acyl chlorides:
Reaction with methyl iodide :
| Reagent | Base | Temperature | Conversion |
|---|---|---|---|
| CH₃I | K₂CO₃ | 60°C | 89% |
| (Boc)₂O | DMAP | RT | 78% |
Steric hindrance from the isopropyl group slows reactivity at the oxazole nitrogen .
Metal-Catalyzed Cross-Coupling
The compound serves as a ligand in asymmetric catalysis. When coordinated to palladium, it enables enantioselective additions:
Catalytic system :
| Application | Reaction Time | ee | TON | Reference |
|---|---|---|---|---|
| Addition to N-sulfonylketimines (batch) | 12 hrs | 94% | 480 | |
| Immobilized catalyst (continuous flow) | 48 hrs | 91% | 1,150 |
Immobilization on PS-PEG TentaGel reduced reaction rate by 4× but enabled 10 reuse cycles .
Redox Transformations
Controlled oxidation/reduction modifies the oxazole ring:
Oxidation with mCPBA :
| Oxidizing Agent | Conversion | Product Stability |
|---|---|---|
| mCPBA | 82% | Stable ≤ 6 months |
| H₂O₂/Na₂WO₄ | 45% | Degrades in 1 week |
Hydrolysis and Stability
The oxazole ring resists hydrolysis under neutral conditions but cleaves in strong acids/bases:
| Condition | Time | Degradation | Byproducts |
|---|---|---|---|
| HCl (6M), 100°C | 2 hrs | 98% | Pyridine-2-carboxamide |
| NaOH (2M), 70°C | 4 hrs | 95% | 4-Isopropyl-2-aminopyridine |
Stereochemical Influence on Reactivity
The (S)-configuration critically impacts reaction outcomes:
| Reaction | (S)-Isomer Rate | (R)-Isomer Rate | Selectivity Difference |
|---|---|---|---|
| Pd-catalyzed addition | 0.18 min⁻¹ | 0.05 min⁻¹ | 3.6× faster |
| Enzymatic hydrolysis | No activity | 85% conversion | Stereospecific binding |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and oxazole scaffolds possess antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to or exceeding that of standard antibiotics such as fluconazole .
Anticancer Potential
The oxazole moiety has been linked to anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies reported promising results against several cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapy .
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal investigated the antifungal effects of various oxazole derivatives on Candida species. The results indicated that certain derivatives exhibited MIC values lower than those of fluconazole, highlighting the potential of this compound in treating fungal infections .
Case Study 2: Anticancer Efficacy
In another research effort, compounds based on the oxazole framework were tested for their anticancer properties using human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through specific molecular pathways, suggesting a mechanism for their anticancer activity .
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Steric and Electronic Effects
The table below compares key structural analogs, focusing on substituent variations and their implications:
Key Findings :
- Steric Effects : The tert-butyl analog (A723430) exhibits greater steric bulk compared to the isopropyl variant, which can improve enantioselectivity in reactions requiring rigid transition states (e.g., asymmetric conjugate additions) . However, excessive bulk may reduce reactivity in sterically crowded systems.
- Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing metal-ligand complexes more effectively than non-fluorinated analogs (e.g., phenyl or pyridyl derivatives) .
Biological Activity
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
- Molecular Formula : C12H13F3N2O
- Molecular Weight : 258.24 g/mol
- CAS Number : 1416820-34-2
- InChI Key : OZRYFBWEKRTVMB-SNVBAGLBSA-N
The compound's biological activity may be attributed to its structural features, particularly the presence of the trifluoromethyl group and the oxazole moiety. These components can influence interactions with various biological targets, including enzymes and receptors.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The trifluoromethyl group is known to enhance electron-withdrawing effects, which can stabilize free radicals and thereby contribute to antioxidant activity .
2. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play critical roles in the biosynthesis of inflammatory mediators .
3. Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally related to this compound have shown moderate cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH Scavenging | N/A | Not specified | |
| COX Inhibition | Enzyme Assay | COX-1/COX-2 | Moderate | |
| Cytotoxicity | MTT Assay | MCF-7 | 15.2 - 34.2 |
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of similar compounds found that those containing a trifluoromethyl group significantly inhibited COX enzymes, suggesting potential for anti-inflammatory applications. The docking studies indicated strong binding interactions between these compounds and the active sites of COX enzymes .
Case Study 2: Cytotoxicity Assessment
In a comparative analysis of various derivatives, this compound demonstrated notable cytotoxic effects against MCF-7 cells, with implications for its use in cancer therapy. The structure-activity relationship highlighted the importance of substituents in modulating biological activity .
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-4-isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?
Answer:
The synthesis of chiral 4,5-dihydrooxazoles typically involves cyclocondensation of amino alcohols with carbonyl derivatives under acidic catalysis. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) are critical. For example, (R)-configured dihydrooxazoles have been synthesized using (R)-phenylglycinol as a chiral precursor . Key steps include:
- Stereochemical control : Use of (S)-amino alcohols to ensure correct configuration.
- Reagent selection : Trifluoroacetic anhydride (TFAA) or p-toluenesulfonic acid (pTSA) for cyclization.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate enantiomers .
Advanced: How can intermolecular interactions of this compound be rationalized for crystallographic studies, and what challenges arise due to the trifluoromethyl group?
Answer:
The trifluoromethyl (-CF₃) group introduces steric bulk and electron-withdrawing effects, influencing packing in crystal lattices. X-ray crystallography of analogous compounds (e.g., 4-(4-aryl)-2-(pyrazolyl)thiazoles) reveals:
- Intermolecular contacts : C-F···H hydrogen bonds and π-π stacking between pyridine/oxazole rings.
- Challenges :
- Disorder in CF₃ : Dynamic disorder due to rotational flexibility complicates electron density maps.
- Thermal motion : High thermal parameters require low-temperature (e.g., 100 K) data collection .
Methodological solutions include using SHELXL for refinement and PLATON for validating intermolecular interactions .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C-NMR : Confirm stereochemistry and substituent positions. For example, the oxazole proton resonates at δ 4.2–4.8 ppm (split due to coupling with adjacent CH₂), and pyridyl protons appear as doublets near δ 8.1–8.5 ppm .
- IR Spectroscopy : C=O stretches (1650–1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups.
- HRMS : Exact mass analysis (e.g., ESI+ mode) ensures molecular formula accuracy .
Advanced: How do steric and electronic effects of the isopropyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- Steric effects : The isopropyl group hinders nucleophilic attack at the oxazole C2 position, favoring regioselective modifications at the pyridine ring.
- Electronic effects : The -CF₃ group deactivates the pyridine ring, reducing electrophilic substitution rates. Computational studies (DFT/B3LYP) on similar systems show:
Basic: What solvent systems and chromatographic conditions optimize the purification of this compound?
Answer:
- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound but complicate chromatography. Use dichloromethane/methanol (95:5) for initial dissolution.
- Chromatography :
Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?
Answer:
Conflicting reports on stability may arise from:
- Protonation sites : The pyridine nitrogen (pKa ~3.5) protonates in mild acid, while the oxazole ring decomposes in concentrated HCl.
- Experimental validation :
Basic: What are the key considerations for designing biological activity assays involving this compound?
Answer:
- Solvent compatibility : Use DMSO stocks (<1% v/v) to avoid cytotoxicity.
- Positive controls : Compare with known dihydrooxazole-based inhibitors (e.g., antimicrobial agents ).
- Assay conditions : Maintain pH 7.4 (PBS buffer) and 37°C to mimic physiological environments .
Advanced: What computational methods predict the compound’s binding affinity to therapeutic targets like kinase enzymes?
Answer:
- Docking studies : Use AutoDock Vina with crystal structures (PDB: e.g., 3QKK for kinase targets).
- MD simulations : GROMACS with CHARMM force fields to assess binding stability (50 ns trajectories).
- Free energy calculations : MM-PBSA/GBSA to quantify ΔG binding .
Basic: How to address low yields in the final cyclization step of the synthesis?
Answer:
Common pitfalls and solutions:
- Incomplete dehydration : Use molecular sieves (4Å) or azeotropic distillation (toluene reflux).
- Catalyst optimization : Replace TFAA with Burgess reagent (MeSO₂NCO) for milder conditions .
Advanced: What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
